

physical and chemical properties of 3-Benzoyl-2-thiophenecarboxylic acid

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Compound of Interest

Compound Name: 3-Benzoyl-2-thiophenecarboxylic acid

Cat. No.: B1267301

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An In-depth Technical Guide to 3-Benzoyl-2-thiophenecarboxylic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Benzoyl-2-thiophenecarboxylic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for this specific compound is limited in publicly available literature, this guide compiles available information and provides expected properties based on the analysis of related compounds.

Core Physical and Chemical Properties

Quantitative data for **3-Benzoyl-2-thiophenecarboxylic acid** is summarized below. It is important to note that much of the available data is computed rather than experimentally determined.

Property	Value	Source
Molecular Formula	C ₁₂ H ₈ O ₃ S	PubChem[1]
Molecular Weight	232.26 g/mol	PubChem[1]
IUPAC Name	3-benzoylthiophene-2-carboxylic acid	PubChem[1]
CAS Number	30006-03-2	Fluorochem[2]
Canonical SMILES	<chem>C1=CC=C(C=C1)C(=O)C2=C(C(=O)O)SC=C2</chem>	Fluorochem[2]
InChI Key	ZKHLBCVQJMBT-UHFFFAOYSA-N	Fluorochem[2]
Predicted XlogP	2.8	PubChem[1]
Monoisotopic Mass	232.01941529 Da	PubChem[1]

Table 1: Physical and Chemical Properties of **3-Benzoyl-2-thiophenecarboxylic acid**

Experimental Data

Physical State

While not explicitly stated in the available literature, based on the properties of similar aromatic carboxylic acids, **3-Benzoyl-2-thiophenecarboxylic acid** is expected to be a solid at room temperature.

Solubility

Specific experimental solubility data for **3-Benzoyl-2-thiophenecarboxylic acid** in various solvents is not readily available. However, based on its structure, which includes a polar carboxylic acid group and a larger, nonpolar benzoyl and thiophene framework, its solubility profile can be predicted. It is expected to have low solubility in water and higher solubility in organic solvents such as alcohols, acetone, and dimethyl sulfoxide (DMSO).

Melting and Boiling Points

Experimentally determined melting and boiling points for **3-Benzoyl-2-thiophenecarboxylic acid** have not been found in the surveyed literature.

pKa

The acid dissociation constant (pKa) for **3-Benzoyl-2-thiophenecarboxylic acid** has not been experimentally determined. As a carboxylic acid, it is expected to be a weak to moderately strong acid.

Spectral Data

Detailed experimental spectra for **3-Benzoyl-2-thiophenecarboxylic acid** are not available. However, the expected spectral characteristics can be inferred from its structure and comparison with related compounds.

Spectroscopy	Expected Characteristics
^1H NMR	Aromatic protons on the benzene and thiophene rings are expected in the range of δ 7.0-8.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically >10 ppm.
^{13}C NMR	The carbonyl carbons of the ketone and carboxylic acid are expected to appear in the downfield region of the spectrum ($\delta > 160$ ppm). Aromatic carbons would be observed in the δ 120-140 ppm range.
Infrared (IR)	A broad O-H stretching band for the carboxylic acid is expected around $2500\text{-}3300\text{ cm}^{-1}$. Two distinct C=O stretching bands are anticipated: one for the carboxylic acid (around $1700\text{-}1725\text{ cm}^{-1}$) and one for the benzoyl ketone (around $1650\text{-}1680\text{ cm}^{-1}$).
Mass Spectrometry	The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 232.26 g/mol . Common fragmentation patterns would involve the loss of the carboxyl group ($-\text{COOH}$) and cleavage at the benzoyl group.

Table 2: Expected Spectral Data for **3-Benzoyl-2-thiophenecarboxylic acid**

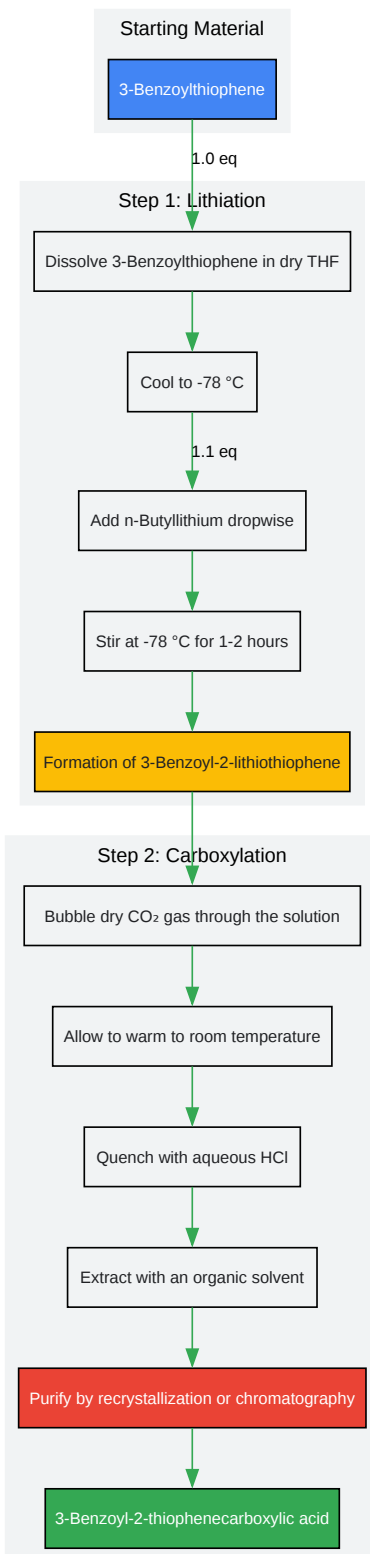
Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Benzoyl-2-thiophenecarboxylic acid** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One common method for the synthesis of substituted thiophenecarboxylic acids involves the lithiation of a substituted thiophene followed by carboxylation with carbon dioxide.

Proposed Synthesis of 3-Benzoyl-2-thiophenecarboxylic acid

A potential synthetic workflow is outlined below. This protocol is a general guideline and would require optimization for specific laboratory conditions.

Proposed Synthesis Workflow for 3-Benzoyl-2-thiophenecarboxylic acid

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A plausible workflow for the synthesis of the target compound.

Experimental Details:

- **Lithiation:** 3-Benzoylthiophene (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C using a dry ice/acetone bath. To this cooled solution, n-butyllithium (1.1 equivalents) is added dropwise while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the 2-lithiated intermediate.
- **Carboxylation:** Dry carbon dioxide gas is bubbled through the solution of the lithiated intermediate. The reaction is highly exothermic and should be carefully controlled. The reaction mixture is allowed to slowly warm to room temperature while stirring.
- **Work-up and Purification:** The reaction is quenched by the addition of dilute aqueous hydrochloric acid. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Benzoyl-2-thiophenecarboxylic acid** is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Benzoyl-2-thiophenecarboxylic acid is a specialty chemical with limited publicly available experimental data. This guide consolidates the known information and provides predicted properties and a plausible synthetic route to aid researchers in their work with this compound. Further experimental studies are necessary to fully characterize its physical, chemical, and biological properties.

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References

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